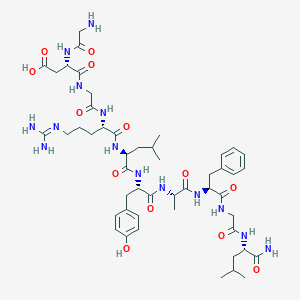

H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2

Vue d'ensemble

Description

The peptide “H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2” is a sequence of nine amino acids. It’s also known as GADLAPGL . Peptide-based materials have been designed and developed for enhanced and multifunctional imaging due to their excellent biocompatibility and diverse biofunctionality .

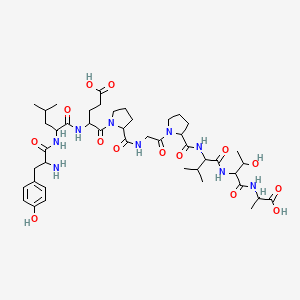

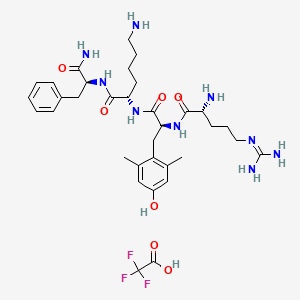

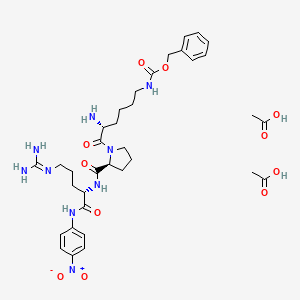

Molecular Structure Analysis

The molecular formula of this peptide is C49H74N14O13 . The molecular weight is 1067.2 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .Applications De Recherche Scientifique

Growth Hormone-Releasing Factor Research

The peptide is closely related to growth hormone-releasing factors. A study discovered a peptide with growth hormone-releasing activity from a human tumor, revealing its importance in stimulating the secretion of growth hormone. The peptide's structure includes sequences similar to H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 (Guillemin et al., 1982).

Immunology and Histocompatibility

Research on the structure of murine major histocompatibility complex alloantigens revealed amino acid sequences including parts similar to the peptide . These studies contribute to understanding immune system functioning and tissue compatibility (Maloy et al., 1981).

Neuropeptide Research

In the field of neurobiology, peptides with sequences similar to this compound were identified in cockroach brain extracts. These peptides, known as allatostatins, play a role in inhibiting juvenile hormone production, highlighting the peptide's significance in insect physiology (Belles et al., 1994).

Photosynthesis Research

Research into the photosynthetic bacterium Rhodopseudomonas sphaeroides R-26 revealed amino-terminal sequences of certain subunits with similarities to this peptide. This contributes to understanding the molecular mechanisms of photosynthesis in bacteria (Sutton et al., 1982).

Peptide Mass Spectrometry

Secondary-ion mass spectrometry studies of peptides, including ones with structures similar to this compound, were conducted to analyze the fragmentation of peptide bonds. This research is crucial for understanding peptide structures and functions (Weyer et al., 1983).

Peptide Influence on Sperm Respiration

In studies on sea urchin spermatozoa, peptides including sequences similar to the peptide were analyzed for their effects on cell respiration and net H+ efflux. Such research provides insights into the role of peptides in reproductive biology (Repaske & Garbers, 1983).

Peptide Structure and Synthesis

A study focused on isolating and determining the primary structure of hypothalamic somatocrinin, a growth hormone-releasing factor. Understanding the structure and synthesis of such peptides is vital for biomedical research (Ling et al., 1984).

Dipeptide Plasma Half-Life and Hydrolysis

Research on the influence of molecular structure on plasma disappearance and metabolism of dipeptides, including ones similar to this compound, provides critical insights into peptide pharmacokinetics and metabolism (Adibi et al., 1986).

Orientations Futures

Mécanisme D'action

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of H-Gly-asp-gly-arg-leu-tyr-ala-phe-gly-leu-NH2 . For instance, peptides are often sensitive to proteolytic enzymes in the environment, which can degrade them and reduce their efficacy.

Propriétés

IUPAC Name |

(3S)-3-[(2-aminoacetyl)amino]-4-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54)/t28-,32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGQGYYOXEWOITJ-KHLMYIKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H74N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1067.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

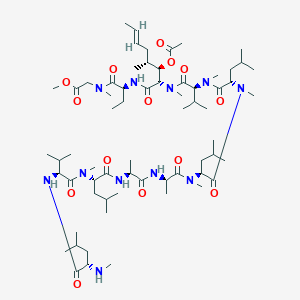

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

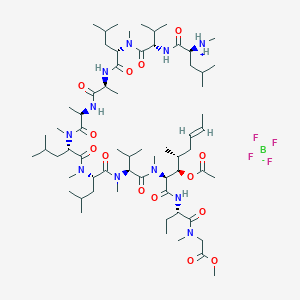

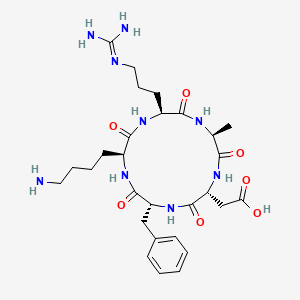

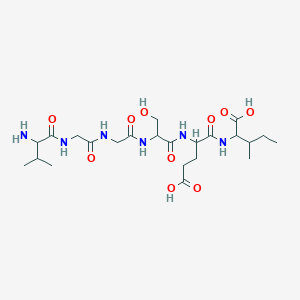

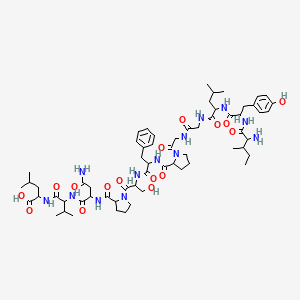

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.